molecular formula C10H8O3S B089694 2-Naphthalenesulfonic acid CAS No. 120-18-3

2-Naphthalenesulfonic acid

Cat. No. B089694
CAS RN: 120-18-3
M. Wt: 208.24 g/mol
InChI Key: KVBGVZZKJNLNJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Naphthalenesulfonic acid and its derivatives primarily involves metal-catalyzed reactions, Lewis acid-catalyzed transformations, and various other strategies like cycloadditions and cross-dehydrogenative coupling reactions. The methods utilize metal salts (e.g., gallium chlorides, gold chlorides) and Lewis acids (e.g., triflic acid, boron trifluoride etherate) to facilitate the synthesis processes (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

2-Naphthalenesulfonic acid's molecular structure, featuring a naphthalene backbone with a sulfonic acid group, allows for diverse interactions with biological cations, anions, small molecules, and macromolecules. This structure enables its derivatives to exhibit a wide range of biological activities and applications in medicinal chemistry (Gong et al., 2016).

Chemical Reactions and Properties

2-Naphthalenesulfonic acid undergoes various chemical reactions, including sulfonation, nitration, and hydrogenation, leading to the formation of complex naphthalene derivatives. These derivatives have been explored for their potential in organic synthesis and as analytical reagents in spectrophotometry, demonstrating the versatility of 2-Naphthalenesulfonic acid in chemical transformations (Ribeiro et al., 2022).

Physical Properties Analysis

The physical properties of 2-Naphthalenesulfonic acid derivatives, such as solubility, self-assembly, and electronic properties, are crucial for their applications in organic electronics, photovoltaics, and sensors. Research indicates specific trends in solubility and crystal morphology depending on the molecular structure, highlighting the influence of naphthalene derivatives in developing advanced materials (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of 2-Naphthalenesulfonic acid, particularly its reactivity and interactions with other molecules, underpin its utility in various industrial and medicinal applications. Its ability to form strong chelating complexes due to the presence of nitrogen atoms and aromatic rings makes it an excellent anticorrosive material and facilitates its use in a wide range of chemical processes (Verma et al., 2021).

Scientific Research Applications

  • Ozonation with UV Radiation for Water Treatment

    A study by Chen et al. (2002) investigated the decomposition of 2-naphthalenesulfonate in aqueous solutions using ozonation combined with ultraviolet radiation. This approach was found to be effective for removing 2-naphthalenesulfonate, particularly from rivers and tannery effluents, thus addressing aquatic pollution control issues (Chen et al., 2002).

  • Electroplating Solution Treatment

    Chen et al. (2005) also explored the decomposition of 2-naphthalenesulfonate in electroplating solutions, again using ozonation with UV radiation. This method effectively mineralized 2-naphthalenesulfonate, demonstrating its application in industrial settings (Chen et al., 2005).

  • Antibacterial Activity

    Purygin et al. (2004) focused on synthesizing 2-naphthalenesulfonic acid azolides to evaluate their antibacterial properties. This research contributed to the development of new antibacterial agents (Purygin et al., 2004).

  • Corrosion Inhibition

    Vračar and Dražić (2002) studied the adsorption and corrosion inhibitive properties of 2-naphthalenesulfonic acid on iron electrodes in sulfuric acid, revealing its potential as a cathodic corrosion inhibitor (Vračar & Dražić, 2002).

  • Biodegradation by Pseudomonads

    Research by Brilon et al. (1981) highlighted the enrichment and isolation of Pseudomonads that can utilize naphthalenesulfonate as a carbon source, contributing to bioremediation strategies (Brilon et al., 1981).

  • Radiation Treatment in Aqueous Solutions

    Alkhuraiji and Leitner (2016) explored the elimination of 2-naphthalenesulfonate in aqueous solutions using electron beam irradiation. They found that the addition of oxidants enhanced the effectiveness of this treatment method (Alkhuraiji & Leitner, 2016).

Safety And Hazards

2-Naphthalenesulfonic acid can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Sodium 2-naphthalenesulfonate, a salt of 2-Naphthalenesulfonic acid, has been studied for its ability to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added to the aqueous solution of a gemini surfactant . This suggests potential future directions in the study of surfactant behavior and aggregate formation.

properties

IUPAC Name

naphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)
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InChI Key

KVBGVZZKJNLNJU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
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Molecular Formula

C10H8O3S
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DSSTOX Substance ID

DTXSID5044788
Record name Naphthalene-2-sulfonic acid
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Molecular Weight

208.24 g/mol
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Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 2-Naphthalenesulfonic acid
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Vapor Pressure

0.00000002 [mmHg]
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Product Name

2-Naphthalenesulfonic acid

CAS RN

120-18-3
Record name 2-Naphthalenesulfonic acid
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Synthesis routes and methods I

Procedure details

1,050 g of sulfuric acid was added to 1,280 g of naphthalene, and the reaction was carried out at 160° C. for 2 hours. Unreacted materials were separated and discharged outside the container under a reduced pressure. Then, 857 g of 35% by weight concentration formalin was added and reacted at 105° C. for 5 hours to obtain a condensation product formed by methylene type bonding of β-naphthalene sulfonic acid. After being neutralized with ammonium water, the condensation product was filtrated to yield a filtrate liquid.
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Synthesis routes and methods II

Procedure details

202 mg. (0.002 mole) of triethylamine in 1 ml. of anhydrous dichloromethane and 134 mg. (0.0011 mole) of N,N-dimethylaniline in 1 ml. of anhydrous dichloromethane are added under an atmosphere of nitrogen and at ambient temperature to a suspension of 256 mg. (0.001 mole) of 6'-amino-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid (prepared as indicated in Example 3.1) in 4 ml. of anhydrous dichloromethane. The mixture is stirred magnetically for 20 hours at ambient temperature and thus the solubilization is practically complete. The mixture is cooled to 12°-15° C. and 217 mg. (0.002 mole) of trimethylchlorosilane in 1 ml. of anhydrous dichloromethane are added dropwise. A white precipitate is formed which dissolves when the temperature comes back to 20° C. The reaction mixture is heated under reflux for 45 minutes. After this mixture has been cooled to -10° C., 206 mg. (0.001 mole) of 2-phenylglycyl chloride hydrochloride are added in portions over a period of 20 minutes. The mixture is stirred for half an hour and then placed in a refrigerator for 2 hours. The reaction mixture is then poured into 5 ml. of water, decanted and the aqueous phase, which has a pH of 1.7, is made up to 10 ml. and the pH adjusted to between 1.8 and 2 with 1N hydrochloric acid. The resulting white solid is filtered off. The filtrate is cooled to 2° C. and 240 mg. of (0.00125 mole) naphtalenesulfonic acid in 1 ml. of water are added thereto. The pH is adjusted to between 1.5 and 1.8. A white solid crystallizes out and stirring is continued for some hours at 2° C. The solid is filtered off, washed with iced water and with ethyl acetate and then dried in vacuo. 300 mg. of the 2-naphtalenesulfonic acid salt of 6'-(2"-amino-2"-phenylacetamido)-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid are thus obtained. The base is liberated by adding 52 mg. (0.0005 mole) of triethylamine and treating the mixture at about 70°-80° C. for 15 minutes. The resulting product is filtered off and washed with a mixture of isopropanol and water (85:15). 60 mg. of 6'-(2"-amino-2"-phenylacetamido)-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid are thus obtained. M.P. 211°-213° C. (decomposition). 40 mg. of this acid are converted into the sodium salt by treatment with a solution of 8.7 mg. of sodium hydrogen carbonate in 3 ml. of water.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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